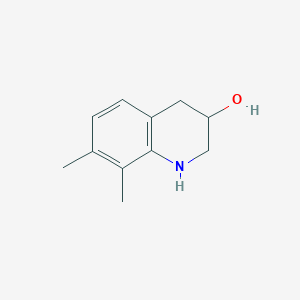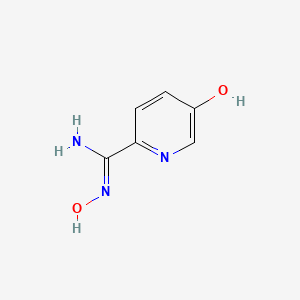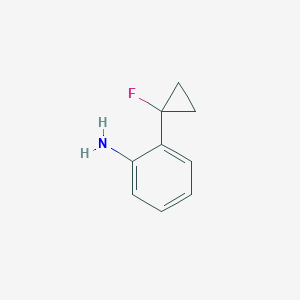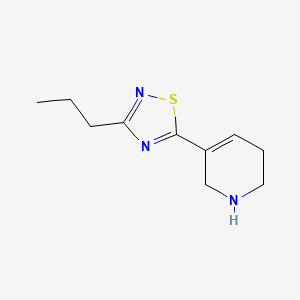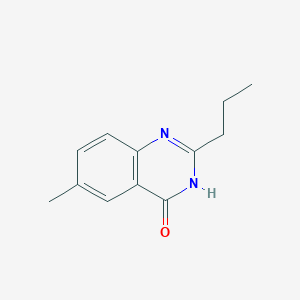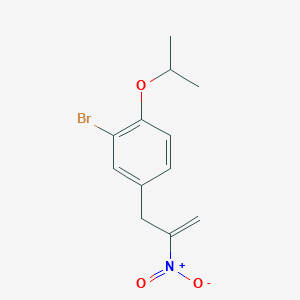![molecular formula C15H12N6OS B13892150 5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxypyrazine group, an indole ring, and a thiadiazole moiety
準備方法
The synthesis of 5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxypyrazine Group: The methoxypyrazine group can be introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with a methoxy group donor.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a thiocarbonyl compound under appropriate conditions.
Coupling Reactions: The final step involves coupling the indole, methoxypyrazine, and thiadiazole moieties through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
化学反応の分析
5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Cyclization: The compound can participate in cyclization reactions to form new ring structures, which can be catalyzed by acids or bases.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields.
科学的研究の応用
5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis and material science.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors involved in disease pathways.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone: A compound with a methoxypyrazine group, used in studying drug interactions and biological processes.
特性
分子式 |
C15H12N6OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H12N6OS/c1-22-13-7-17-6-12(19-13)10-5-18-11-3-2-8(4-9(10)11)14-20-21-15(16)23-14/h2-7,18H,1H3,(H2,16,21) |
InChIキー |
KGFURSRTCYARCY-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CN=C1)C2=CNC3=C2C=C(C=C3)C4=NN=C(S4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6-bromo-3-chloro-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13892067.png)
![tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B13892072.png)
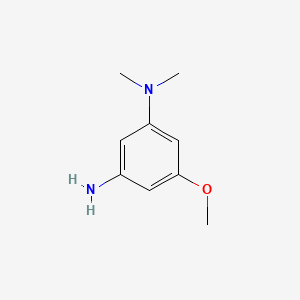
![tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate](/img/structure/B13892085.png)


![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-methylpropan-2-yl]acetamide](/img/structure/B13892098.png)

